molecular formula C25H23FN4O2 B10834019 4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one

4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one

Cat. No.: B10834019
M. Wt: 430.5 g/mol
InChI Key: WIHBSZQMVJUBGL-UHFFFAOYSA-N
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Description

“PMID25522065-Compound-5” is a synthetic organic compound known for its significant biological activity. It is a glycogen synthase kinase 3 beta inhibitor, which has shown potential in suppressing the growth of pancreatic cancer cells in vitro . This compound is part of a broader class of molecules that are being explored for their therapeutic potential in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25522065-Compound-5” involves multiple steps, including the formation of key intermediates and their subsequent reactions. The primary synthetic route includes:

    Formation of the Indole Derivative: The initial step involves the synthesis of a 5-fluoro-6-iodo-1-methyl-1H-indole derivative.

    Coupling Reaction: This intermediate is then coupled with a benzofuran derivative under specific conditions to form the desired compound.

    Cyclization: The final step involves cyclization to form the pyrrole-2,5-dione structure.

Industrial Production Methods: Industrial production of “PMID25522065-Compound-5” would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: “PMID25522065-Compound-5” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced intermediates.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

“PMID25522065-Compound-5” has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of glycogen synthase kinase 3 beta.

    Biology: The compound is explored for its effects on cellular processes, particularly in cancer cell lines.

    Medicine: Its potential as an anticancer agent is being investigated, with studies showing its ability to suppress pancreatic cancer cell growth.

    Industry: The compound may have applications in the development of new therapeutic agents and as a tool in drug discovery research.

Mechanism of Action

The mechanism of action of “PMID25522065-Compound-5” involves the inhibition of glycogen synthase kinase 3 beta. This enzyme plays a crucial role in various cellular processes, including glycogen metabolism and cell proliferation. By inhibiting this enzyme, the compound can disrupt these processes, leading to the suppression of cancer cell growth. The molecular targets include the active site of glycogen synthase kinase 3 beta, and the pathways involved are related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

“PMID25522065-Compound-5” can be compared with other glycogen synthase kinase 3 beta inhibitors, such as:

    Compound 10: Another inhibitor with a similar structure but different substituents.

    Compound 11: Known for its higher potency but lower selectivity.

    Compound 12: Exhibits similar biological activity but with different pharmacokinetic properties.

The uniqueness of “PMID25522065-Compound-5” lies in its specific structural features that confer its inhibitory activity and its potential therapeutic applications.

Properties

Molecular Formula

C25H23FN4O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(5-fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one

InChI

InChI=1S/C25H23FN4O2/c1-29-22-11-18(5-6-20(22)25-21-7-4-16(28-21)10-23(25)29)30-9-8-19(12-24(30)31)32-14-17-3-2-15(26)13-27-17/h2-3,5-6,8-9,11-13,16,21,28H,4,7,10,14H2,1H3

InChI Key

WIHBSZQMVJUBGL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3CCC(C2)N3)C4=C1C=C(C=C4)N5C=CC(=CC5=O)OCC6=NC=C(C=C6)F

Origin of Product

United States

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